1-[(4-Chlorophenyl)methyl]azetidin-3-amine
Description
1-[(4-Chlorophenyl)methyl]azetidin-3-amine (molecular formula C₁₀H₁₁ClN₂, molecular weight 194.66 g/mol) is a small, nitrogen-containing heterocyclic compound featuring a strained azetidine (four-membered) ring substituted with a 4-chlorobenzyl group at the 1-position and an amine group at the 3-position.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-9-3-1-8(2-4-9)5-13-6-10(12)7-13/h1-4,10H,5-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZDXDOMNBYBCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)methyl]azetidin-3-amine typically involves the reaction of azetidine derivatives with 4-chlorobenzyl chloride under basic conditions. One common method includes the use of sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the azetidine nitrogen attacks the electrophilic carbon of the 4-chlorobenzyl chloride, forming the desired product.
Industrial Production Methods
Industrial production of 1-[(4-Chlorophenyl)methyl]azetidin-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)methyl]azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups like ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
1-[(4-Chlorophenyl)methyl]azetidin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly for central nervous system disorders.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]azetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can interact with biological macromolecules, leading to the modulation of their activity. The presence of the 4-chlorophenyl group enhances its binding affinity and specificity towards certain targets, making it a promising candidate for drug development.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing substituents (e.g., CF₃, Cl, F) influence electronic density and reactivity. The CF₃ group in the trifluoromethyl derivative significantly increases molecular weight and lipophilicity compared to the chloro analogue.
- Fluorine substitution (as in the 2,6-difluoro compound ) enhances solubility and target affinity due to fluorine’s high electronegativity and small atomic radius.
2.2 Compounds with Alternative Heterocyclic Cores
These compounds retain the 4-chlorophenyl group but replace the azetidine ring with other nitrogen-containing heterocycles:
Key Observations :
- Pyrazole-containing compounds leverage the heterocycle’s hydrogen-bonding ability for enhanced target interactions, such as kinase inhibition.
2.3 Functional Analogues in Agrochemicals
Key Observations :
- The 4-chlorophenyl group is a common pharmacophore in agrochemicals, contributing to target specificity and resistance management .
Biological Activity
1-[(4-Chlorophenyl)methyl]azetidin-3-amine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and therapeutic applications.
Chemical Structure and Properties
1-[(4-Chlorophenyl)methyl]azetidin-3-amine is characterized by the presence of an azetidine ring and a chlorophenyl substituent, which may influence its biological interactions. The molecular formula is with a molecular weight of approximately 201.68 g/mol.
The biological activity of 1-[(4-Chlorophenyl)methyl]azetidin-3-amine can be understood through its interaction with various biological targets:
- Receptor Modulation : Similar compounds have been reported to act as antagonists or inverse agonists at cannabinoid receptors (CB1), which are implicated in various physiological processes including appetite regulation and pain sensation .
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular signaling and metabolic processes .
| Property | Description |
|---|---|
| Solubility | Soluble in organic solvents; limited water solubility |
| Stability | Stable under standard laboratory conditions; sensitive to light |
| pKa | Estimated pKa around 9.0, indicating basicity |
Cellular Effects
Studies indicate that this compound can influence cell viability and proliferation:
- Cytotoxicity : Preliminary studies suggest that 1-[(4-Chlorophenyl)methyl]azetidin-3-amine exhibits cytotoxic effects on certain cancer cell lines, potentially through apoptosis induction .
- Cell Cycle Arrest : Treatment with related compounds has shown to cause cell cycle arrest in cancer cells, suggesting a similar mechanism may be expected for this compound .
Research Findings
Recent research has highlighted the potential therapeutic applications of 1-[(4-Chlorophenyl)methyl]azetidin-3-amine:
- Anticancer Activity : Compounds with similar structures have demonstrated significant anticancer properties, particularly against breast cancer (MCF-7) and liver cancer (HepG2) cell lines . The mechanism often involves the induction of apoptosis and modulation of apoptotic markers.
- Neuroprotective Effects : Some studies suggest potential neuroprotective effects due to its ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative disorders .
Case Study 1: Anticancer Activity
A recent study evaluated the cytotoxic effects of azetidine derivatives on MCF-7 cells. The results indicated that modifications to the azetidine structure significantly enhanced the anticancer activity, with IC50 values suggesting potent effects at low concentrations .
Case Study 2: Neuropharmacological Applications
Research into cannabinoid receptor modulators has shown that azetidine derivatives can affect cognitive functions and memory, indicating their potential use in treating disorders such as schizophrenia and anxiety .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
